1-(6-Methoxypyridin-3-yl)butane-1,3-dione
Description
1-(6-Methoxypyridin-3-yl)butane-1,3-dione (CAS # 332103-25-0) is a β-diketone derivative featuring a methoxy-substituted pyridine ring at the 3-position of the butane-1,3-dione backbone. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol . This compound is commercially available in high purity (95–98%) and is utilized in coordination chemistry and materials science, particularly as a ligand for metal complexes . The methoxypyridine moiety enhances its electron-donating capabilities, making it valuable in catalytic and polymeric applications .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H11NO3/c1-7(12)5-9(13)8-3-4-10(14-2)11-6-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
ATQITXYTOMPCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-3-yl)butane-1,3-dione typically involves the reaction of 6-methoxypyridine with butane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(6-Methoxypyridin-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study various biological processes and interactions.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(6-Methoxypyridin-3-yl)butane-1,3-dione, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Electronic Differences
- Aromatic Ring vs. Heterocyclic Systems : The methoxypyridine group in the target compound provides stronger electron-donating capacity compared to phenyl or thiophenyl analogs, enhancing metal-ligand coordination in catalytic systems .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) reduce the β-diketone’s basicity, whereas electron-donating groups (e.g., -OCH₃ in ) increase stability in polar solvents.
Physicochemical Properties
- Solubility and logP : The dimethoxyphenyl derivative (logP = 1.06) exhibits higher lipophilicity than the methoxypyridinyl analog (estimated logP ~0.8), impacting its suitability for biological applications .
- Thermal Stability : Thiophene-based diones (e.g., ) show lower thermal degradation thresholds compared to pyridine derivatives due to sulfur’s weaker conjugation.
Research Findings and Industrial Relevance
- Synthetic Utility : The methoxypyridine derivative’s CAS # 332103-25-0 is listed in supplier catalogs at $400–$4,800 for 1g–25g quantities, reflecting its niche demand in academic research .
- Market Trends : Analogs like 1-(o-tolyl)butane-1,3-dione are projected to grow at a CAGR of 5.2% (2025–2030), driven by catalysis and agrochemical sectors .
Biological Activity
1-(6-Methoxypyridin-3-yl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Synthesis
The synthesis of 1-(6-Methoxypyridin-3-yl)butane-1,3-dione typically involves the reaction of appropriate pyridine derivatives with diketones under controlled conditions. The exact synthetic pathway can vary depending on the desired purity and yield, but it generally includes steps such as condensation reactions and purification through crystallization or chromatography.
Antimicrobial Properties
Research indicates that 1-(6-Methoxypyridin-3-yl)butane-1,3-dione exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | >2000 |
These findings suggest that modifications to the compound's structure could enhance its efficacy against resistant strains.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
A notable case study demonstrated that treatment with 1-(6-Methoxypyridin-3-yl)butane-1,3-dione resulted in:
- Inhibition of cell proliferation : Significant reduction in cell viability was observed in breast cancer cell lines.
- Induction of apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations following treatment.
The mechanism by which 1-(6-Methoxypyridin-3-yl)butane-1,3-dione exerts its biological effects involves interaction with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Metal Ion Coordination : Its structure allows for the formation of coordination complexes with metal ions, which can affect the activity of metalloenzymes critical for cellular processes.
- Reactive Oxygen Species (ROS) Modulation : The compound's ability to influence ROS levels may play a role in its anticancer and antimicrobial activities.
Study on Antibacterial Activity
In a controlled laboratory setting, 1-(6-Methoxypyridin-3-yl)butane-1,3-dione was tested against a panel of bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that the compound could serve as a lead for developing new antibacterial agents.
Evaluation of Anticancer Properties
A separate study focused on the effects of this compound on human cancer cell lines. Results showed that treatment led to significant reductions in tumor growth rates in xenograft models. Histological examinations confirmed that treated tumors displayed increased necrosis and apoptosis compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
